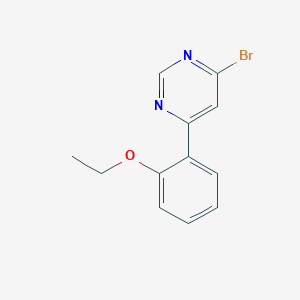

4-Bromo-6-(2-ethoxyphenyl)pyrimidine

CAS No.: 1601291-41-1

Cat. No.: VC3115384

Molecular Formula: C12H11BrN2O

Molecular Weight: 279.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1601291-41-1 |

|---|---|

| Molecular Formula | C12H11BrN2O |

| Molecular Weight | 279.13 g/mol |

| IUPAC Name | 4-bromo-6-(2-ethoxyphenyl)pyrimidine |

| Standard InChI | InChI=1S/C12H11BrN2O/c1-2-16-11-6-4-3-5-9(11)10-7-12(13)15-8-14-10/h3-8H,2H2,1H3 |

| Standard InChI Key | XEXLQFLEJRVMNM-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1C2=CC(=NC=N2)Br |

| Canonical SMILES | CCOC1=CC=CC=C1C2=CC(=NC=N2)Br |

Introduction

Chemical Properties and Structural Characteristics

Physical and Chemical Data

4-Bromo-6-(2-ethoxyphenyl)pyrimidine is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 1601291-41-1 |

| Molecular Formula | C12H11BrN2O |

| Molecular Weight | 279.13 g/mol |

| Appearance | Solid |

| Commercial Status | Discontinued |

The compound features a pyrimidine ring with a bromine substituent at position 4 and a 2-ethoxyphenyl group at position 6. The ethoxy group at the ortho position of the phenyl ring creates distinct electronic properties compared to its para-substituted isomer, potentially influencing its reactivity and biological activity .

Structural Comparisons

Structural variations in the positioning of the ethoxy group create compounds with different properties. For comparison, the related compound 4-Bromo-6-(4-ethoxyphenyl)pyrimidine (CAS 1597154-72-7) has the ethoxy group at the para position of the phenyl ring rather than the ortho position .

| Compound | CAS Number | Ethoxy Position | Status |

|---|---|---|---|

| 4-Bromo-6-(2-ethoxyphenyl)pyrimidine | 1601291-41-1 | Ortho | Discontinued |

| 4-Bromo-6-(4-ethoxyphenyl)pyrimidine | 1597154-72-7 | Para | Available |

Reactivity and Chemical Behavior

Reactive Sites

The structural features of 4-Bromo-6-(2-ethoxyphenyl)pyrimidine suggest several potential reactive sites:

-

Bromine at C-4: The bromine atom at position 4 of the pyrimidine ring serves as an excellent leaving group for nucleophilic substitution reactions.

-

Pyrimidine N-atoms: The nitrogen atoms in the pyrimidine ring can participate in coordination chemistry with metals.

-

Ethoxy group: The ethoxy substituent provides opportunities for additional functionalization through cleavage reactions.

Substitution Reactions

The bromine at position 4 makes this compound particularly valuable for substitution reactions. Similar brominated pyrimidines undergo various transformations :

-

Nucleophilic substitution with amines to form amino-pyrimidines

-

Cross-coupling reactions (Suzuki, Stille, Sonogashira) to introduce carbon-based substituents

-

Metallation followed by electrophilic quenching

Biological Activity and Applications

Anti-inflammatory Activity

Pyrimidine derivatives have demonstrated significant anti-inflammatory activity in animal models. For example, compounds like 6-bromo-3-(6-substitutedphenyl)-2-(morpholinomethylamino)pyrimidin-4-yl)-2H-chromen-2-one have shown promising results in carrageenan-induced rat paw edema tests .

Enzyme Inhibition

Substituted pyrimidines have exhibited enzyme inhibitory properties. The following table summarizes inhibitory activity of selected pyrimidine derivatives against key enzymes :

| Compound | Structure | α-Amylase Inhibition (IC50 μM) | α-Glucosidase Inhibition (IC50 μM) |

|---|---|---|---|

| 5b | Cl-substituted pyrimidine derivative | 12.35 ± 0.42 | 8.24 ± 0.22 |

| 5c | Br-substituted pyrimidine derivative | 10.85 ± 0.25 | 7.38 ± 0.18 |

| 5e | CH3-substituted pyrimidine derivative | 14.62 ± 0.35 | 9.56 ± 0.28 |

The bromine-substituted derivatives typically demonstrate enhanced enzyme inhibitory activity compared to other substituents, suggesting that 4-Bromo-6-(2-ethoxyphenyl)pyrimidine might possess similar properties .

Endothelin Receptor Antagonism

Studies on related pyrimidine derivatives have revealed potential as endothelin receptor antagonists. Compounds incorporating a 5-bromo-pyrimidine moiety have shown high affinity for endothelin receptors ETA and ETB, with IC50 values in the nanomolar range .

| Compound | IC50 ETA (nM) | IC50 ETB (nM) |

|---|---|---|

| Unsubstituted pyrimidine | 8.0 | 465 |

| 5-bromo-pyrimidine derivative | 2.2 | 216 |

| 5-methoxy-pyrimidine derivative | 3.2 | 202 |

This data suggests that the bromine substituent enhances receptor binding affinity, potentially making 4-Bromo-6-(2-ethoxyphenyl)pyrimidine an interesting candidate for further investigation in this therapeutic area .

Structure-Activity Relationships

Effect of Substituents on Biological Activity

Research on similar pyrimidine derivatives indicates that the nature and position of substituents significantly influence biological activity. The following patterns have been observed:

-

Bromine substitution: Generally enhances receptor binding affinity and enzyme inhibitory activity.

-

Ethoxy group position: Ortho-substitution (as in 4-Bromo-6-(2-ethoxyphenyl)pyrimidine) may create distinct conformational properties compared to para-substitution.

-

Pyrimidine core: Essential for biological activity, with modifications at positions 4 and 6 having the most pronounced effects.

Comparison with Related Compounds

The relative positioning of substituents on both the pyrimidine core and the phenyl ring creates compounds with varying activities. When comparing different substitution patterns:

| Pyrimidine Derivative | Key Feature | Relative Activity |

|---|---|---|

| 2-position substituted | Affects hydrogen bonding capacity | Moderate |

| 4-position brominated | Enhanced electrophilicity | High |

| 5-position substituted | Minimal steric hindrance | Variable |

| 2-ethoxyphenyl (ortho) | Conformational constraint | Potentially enhanced |

| 4-ethoxyphenyl (para) | Extended conformation | Standard reference |

These structure-activity relationships suggest that 4-Bromo-6-(2-ethoxyphenyl)pyrimidine may possess unique conformational properties due to its ortho-ethoxy substitution, potentially affecting its biological activity profile .

Analytical Characterization

Spectroscopic Properties

While specific spectroscopic data for 4-Bromo-6-(2-ethoxyphenyl)pyrimidine is limited in the literature, typical characterization methods for similar compounds include:

-

NMR Spectroscopy: 1H NMR would show characteristic signals for the pyrimidine protons (typically δ 7.0-9.0 ppm), aromatic protons of the phenyl ring, and the ethoxy group (CH2 quartet at approximately δ 4.0-4.5 ppm and CH3 triplet at approximately δ 1.2-1.5 ppm).

-

IR Spectroscopy: Key absorption bands would include C=N stretching (1550-1600 cm-1), aromatic C=C stretching (1450-1500 cm-1), and C-O-C stretching from the ethoxy group (1050-1150 cm-1).

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 279 and 281 (due to the bromine isotope pattern), with fragmentation patterns involving loss of bromine, ethoxy group, or cleavage of the pyrimidine-phenyl bond.

Research Applications

Synthetic Intermediates

The 4-bromo position makes this compound particularly valuable as a synthetic intermediate. Compounds with similar structures have been used in:

-

Medicinal Chemistry: As scaffolds for developing new therapeutic agents

-

Materials Science: As building blocks for functional materials

-

Cross-coupling Chemistry: As substrates for palladium-catalyzed reactions

Catalysis Applications

Related pyrimidine-based compounds have shown utility in organometallic chemistry and catalysis. For example, chlorido-(4-chloro-6-(p-tolyl)pyrimidine-κ2C,N) complexes demonstrate potential as catalysts for various organic transformations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume